1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-21-14-5-4-12(7-10(14)8-16(21)22)19-17(23)20-13-9-11(18)3-6-15(13)24-2/h3-7,9H,8H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSAINKMLFMBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)
- Structural Differences: Replaces the indolinone group with a 2-methylquinolin-4-yl moiety .
- The indolinone’s oxo group in the target compound may offer stronger hydrogen bonding with catalytic lysine residues, increasing selectivity.
- Biological Activity: PQ401 is a known inhibitor of insulin-like growth factor 1 receptor (IGF-1R), suggesting the target compound may share similar kinase-targeting applications .
PD173074 (1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea)
- Structural Differences: Features a pyridopyrimidine core instead of an indolinone or quinoline group .
- Functional Implications :
- The pyridopyrimidine scaffold increases rigidity, possibly enhancing potency against fibroblast growth factor receptors (FGFRs).
- The tert-butyl group in PD173074 improves hydrophobic interactions, whereas the target compound’s methoxyphenyl group may prioritize solubility.
Urea Derivatives with Varied Aromatic Substitutions
1-[3-Chloro-5-(2-hydroxyethylamino)phenyl]-3-(5-chloro-2-hydroxymethylphenyl)urea
- Structural Differences: Incorporates hydroxymethyl and hydroxyethylamino groups instead of methoxy and indolinone .
- The absence of a heterocyclic moiety (e.g., indolinone) may reduce kinase affinity but broaden off-target effects.
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea
- Structural Differences: Substitutes indolinone with a triazole ring bearing a trifluoromethylphenyl group .
- Functional Implications: The trifluoromethyl group enhances lipophilicity, possibly improving blood-brain barrier penetration. The triazole ring introduces additional hydrogen-bond acceptors, which could alter binding kinetics compared to the indolinone’s oxo group.
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Predicted using fragment-based methods.
- Key Observations: The target compound’s intermediate LogP (3.2) balances lipophilicity and solubility, favoring oral bioavailability.
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound classified as a urea derivative. Its molecular formula is C₁₇H₁₆ClN₃O₃, and it has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with isocyanates or carbamates. The reaction conditions are generally optimized by using bases like triethylamine or pyridine to facilitate the formation of the urea linkage. The compound's structural features, including the chloro and methoxy groups, enhance its reactivity and biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. It may exhibit:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cellular signaling pathways.
- Receptor Binding : Interaction with receptors that could modulate physiological responses.
The precise mechanism of action depends on the specific biological target, which may include kinases and proteases involved in cancer progression or inflammatory responses.
Therapeutic Potential
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit tumor cell proliferation.
- Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial Properties : The compound's structure suggests potential activity against various pathogens .
Case Studies
Several studies have investigated the biological activity of similar compounds, providing context for the potential effects of this compound:
- Antitumor Activity : A study on related urea derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a similar potential for this compound .
- Neuroprotective Effects : Research on structurally analogous compounds indicated neuroprotective properties through inhibition of oxidative stress and inflammation in neuronal cells .
- Enzyme Inhibition Studies : Compounds with similar structural features were shown to effectively inhibit enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloroindole derivatives | Indole core with chloro substitution | Variability in nitrogen positioning |
| Urea derivatives | Urea linkage with various aryl substitutions | Diverse biological activities |
| Methoxy-substituted phenols | Phenolic structure with methoxy groups | Potential antioxidant properties |
The unique substitution pattern in this compound enhances its binding affinity to specific targets compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
